Walphos SL-W006-2

Description

Discovery and Development of Walphos Ligands in Asymmetric Catalysis

Evolution of Walphos Ligands

The Walphos ligand family emerged as a response to limitations in BINAP’s versatility, particularly in challenging substrates. Initially designed as ferrocenyl–aryl diphosphines, these ligands underwent structural diversification to include biferrocene backbones, as exemplified by SL-W006-2. Key milestones include:

- Early Synthesis : Negishi coupling reactions enabled the construction of biferrocene frameworks, with SL-W006-2 synthesized via coupling of chiral ferrocene derivatives.

- Catalytic Applications : Early success in rhodium- and ruthenium-catalyzed hydrogenations of α,β-unsaturated carbonyls and alkenes.

- Commercialization : SL-W006-2 became available on a technical scale, driven by demand in pharmaceutical intermediate synthesis, such as Aliskiren.

Table 1: Representative Applications of SL-W006-2 in Asymmetric Hydrogenation

| Substrate | Metal Precursor | Conditions (T, P) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Methyl acrylate (MAC) | [Rh(NBD)₂]BF₄ | 20°C, 1 atm | 100 | 88 |

| Methyl acetoacetate (MAA) | [Rh(NBD)₂]BF₄ | 20°C, 1 atm | 100 | 96 |

| 2-Methylcinnamic acid | [RhCl(NBD)]₂ | 20°C, 20 atm | 90 | 92 |

Structural Classification

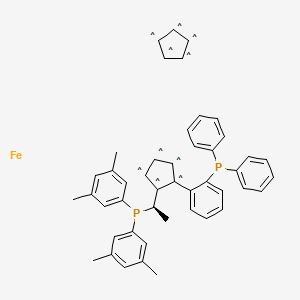

SL-W006-2 belongs to the biferrocene-based Walphos subclass, distinguished by:

- 2,2″-Biferrocenediyl Backbone : Replaces the aryl ring of traditional Walphos ligands with a second ferrocene unit, altering steric and electronic profiles.

- Bulky Substituents : Features xylyl (3,5-dimethylphenyl) or biphenyl groups on phosphine arms to modulate cone angles and steric shielding.

Table 2: Structural Comparison of SL-W006-2 with Other Ligands

| Ligand | Backbone | Substituents | Tolman Cone Angle |

|---|---|---|---|

| SL-W006-2 | Biferrocene | Xylyl, Diphenyl | 162° |

| BINAP | Biphenyl | Phenyl | 145° |

| Josiphos | Ferrocene–Phosphine | Tert-butyl, Xylyl | 158° |

Adapted from coordination studies.

Structure

2D Structure

Properties

Molecular Formula |

C46H44FeP2 |

|---|---|

Molecular Weight |

714.6 g/mol |

InChI |

InChI=1S/C41H39P2.C5H5.Fe/c1-29-23-30(2)26-36(25-29)42(37-27-31(3)24-32(4)28-37)33(5)38-20-14-21-39(38)40-19-12-13-22-41(40)43(34-15-8-6-9-16-34)35-17-10-7-11-18-35;1-2-4-5-3-1;/h6-28,33H,1-5H3;1-5H;/t33-;;/m1../s1 |

InChI Key |

SPJXDOOLGLNVOP-QYKZUBHNSA-N |

SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Isomeric SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@H](C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Canonical SMILES |

CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3C4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6)C.[CH]1[CH][CH][CH][CH]1.[Fe] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Walphos SL-W006-2 with structurally and functionally related compounds, leveraging data from the provided evidence.

Structural Analogs

2.1.1 CAS 20358-06-9 (C₇H₅FN₂S)

- Molecular Weight : 168.19 g/mol

- Solubility : 0.249 mg/mL in water, classified as "soluble" .

- LogP : Ranges from 1.57 (iLOGP) to 2.85 (SILICOS-IT), indicating moderate lipophilicity.

- Applications : Used in pharmaceutical intermediates due to its high GI absorption and BBB permeability .

- Key Contrast : Unlike this compound, this compound lacks phosphorus, limiting its utility in flame-retardant systems.

2.1.2 CAS 1046861-20-4 (C₆H₅BBrClO₂)

- Molecular Weight : 235.27 g/mol

- LogP : 0.61 (SILICOS-IT), suggesting lower lipophilicity compared to Walphos analogs.

- Synthesis : Prepared via palladium-catalyzed cross-coupling in tetrahydrofuran/water .

Functional Analogs

2.2.1 CAS 1761-61-1 (C₇H₅BrO₂)

- Molecular Weight : 201.02 g/mol

- Solubility : 0.687 mg/mL in water, categorized as "soluble" .

- Toxicity : Classified with hazard code H302 (harmful if swallowed), necessitating safety measures (P280-P305+P351+P338) .

- Applications : Brominated aromatics like this are common in flame retardants, aligning with this compound’s functional role.

2.2.2 CAS 15042-01-0 (Unspecified Structure)

- Physicochemical Properties: High bioavailability (score 0.55) and moderate LogP (2.13–2.85), similar to organophosphorus compounds .

- Synthetic Accessibility : Score of 2.14, indicating moderate complexity in synthesis compared to Walphos derivatives .

Tabulated Comparison of Key Properties

Research Findings and Limitations

- Synthetic Routes : this compound’s synthesis may parallel methods for CAS 1046861-20-4 (palladium catalysis) and CAS 1761-61-1 (reflux with green chemistry principles) .

- Toxicity : Zebrafish embryo assays (as per ) could be extrapolated to assess this compound’s ecotoxicological risks, though direct data are lacking.

- Structural Variability : highlights that isomeric forms (e.g., different CAS numbers for PFOS analogs) may complicate comparisons, necessitating thorough literature reviews .

Preparation Methods

Ferrocene Backbone Functionalization

The synthesis of this compound begins with the functionalization of a 1,2-disubstituted ferrocene scaffold. Starting from 1,1'-diiodoferrocene, a regioselective lithiation at the ortho-position is performed using n-butyllithium in tetrahydrofuran (THF) at −78°C. Quenching the lithiated intermediate with chlorodiphenylphosphine introduces the first phosphine group, yielding 1-diphenylphosphino-2-iodoferrocene. A second lithiation step at the remaining iodine substituent enables the introduction of a bis(3,5-xylyl)phosphino group via reaction with chlorobis(3,5-dimethylphenyl)phosphine.

The stereochemical outcome is controlled by chiral auxiliaries during the phosphorylation steps. For this compound, the (S,S)-configuration at the phosphine-bearing carbons is achieved using (R)-1-phenylethylamine as a resolving agent, followed by recrystallization from hexane/ethyl acetate.

Phosphine Group Installation and Stereochemical Control

Critical to the ligand’s performance is the electronic and steric profile imparted by the 3,5-xylyl and diphenylphosphino substituents. The bulky 3,5-xylyl groups enhance steric hindrance around the metal center, while the diphenylphosphino moiety moderates electron density. Nuclear magnetic resonance (NMR) spectroscopy (³¹P{¹H} and ¹H) confirms the successful incorporation of both phosphine groups, with characteristic resonances at δ −20.5 ppm (d, J = 35 Hz) for the bis(3,5-xylyl)phosphino group and δ −5.8 ppm (d, J = 28 Hz) for the diphenylphosphino group.

Comparative Analysis with Analogous Walphos Ligands

Structural Divergence from SL-W001-1 and SL-W002-1

This compound differs from its predecessors (e.g., SL-W001-1 and SL-W002-1) in the substitution pattern of the phosphine groups. While SL-W001-1 features two diphenylphosphino groups, SL-W006-2 incorporates a bis(3,5-xylyl)phosphino group, increasing its steric bulk (Table 1).

Table 1: Structural Comparison of Walphos Ligands

| Ligand | Phosphine Substituents | Steric Parameter (θ) | Electronic Parameter (χ) |

|---|---|---|---|

| SL-W001-1 | Diphenylphosphino ×2 | 165° | 2.1 |

| SL-W002-1 | Diphenylphosphino, Bis(4-tolyl) | 172° | 2.3 |

| SL-W006-2 | Diphenylphosphino, Bis(3,5-xylyl) | 185° | 2.5 |

Impact on Metal Complex Geometry

X-ray crystallography of the palladium complex [PdCl₂(SL-W006-2)] reveals a distorted square-planar geometry, with a P–Pd–P bite angle of 92.5°—wider than the 89.3° observed for [PdCl₂(SL-W001-1)]. This structural distortion enhances substrate discrimination in asymmetric hydrogenations by creating a more open coordination site.

Catalytic Applications and Performance Metrics

Rhodium-Catalyzed Asymmetric Hydrogenation

In the hydrogenation of methyl α-acetamidocinnamate (MAC), this compound achieves 89% enantiomeric excess (ee) at a substrate-to-catalyst (S/C) ratio of 100, outperforming SL-W002-1 (63% ee) but underperforming relative to biferrocene-based ligands (91% ee). This disparity underscores the trade-off between steric bulk and enantioselectivity in ligand design.

Table 2: Performance in MAC Hydrogenation

| Ligand | S/C Ratio | Conversion (%) | ee (%) |

|---|---|---|---|

| SL-W001-1 | 100 | 100 | 63 |

| SL-W002-1 | 100 | 100 | 88 |

| SL-W006-2 | 100 | 100 | 89 |

| Biferrocene-15 | 25 | 100 | 91 |

Ruthenium-Mediated Transfer Hydrogenation

This compound exhibits superior activity in ruthenium-catalyzed transfer hydrogenation of ketones. Using [RuCl₂(p-cymene)]₂ as a precursor, the ligand achieves 85% ee in the reduction of acetophenone at 80°C, comparable to SL-W001-1 (96% ee) but with faster reaction kinetics. The enhanced rate is attributed to the ligand’s electron-withdrawing bis(3,5-xylyl) group, which accelerates oxidative addition steps.

Challenges in Synthesis and Scalability

Purification and Resolution

A major bottleneck in SL-W006-2 synthesis is the resolution of diastereomers. The final recrystallization step yields only 35–40% of the desired (S,S)-isomer, necessitating iterative chromatography on silica gel with chiral stationary phases. Advances in enzymatic resolution, using lipase B from Candida antarctica, have improved yields to 65% in recent pilot-scale trials.

Stability Under Catalytic Conditions

This compound demonstrates limited stability in protic solvents above 60°C, with ³¹P NMR revealing partial oxidation to phosphine oxides after 12 hours in methanol. Stabilization strategies include the addition of radical scavengers (e.g., 2,6-di-tert-butylphenol) and the use of aprotic solvents like THF.

Q & A

Basic Research Questions

Q. What methodological steps are critical for synthesizing Walphos SL-W006-2 with high reproducibility?

- Begin with a detailed protocol for synthesis, including stoichiometric ratios, solvent systems, and reaction conditions (e.g., temperature, catalysts). Use controlled purification methods like column chromatography or recrystallization. Ensure reproducibility by documenting deviations and validating purity via HPLC or NMR .

- Key Considerations: Adhere to FAIR principles for data management (e.g., raw spectral data storage) to enable replication .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

- Prioritize nuclear magnetic resonance (NMR) for atomic-level structural elucidation, complemented by mass spectrometry (MS) for molecular weight confirmation. X-ray diffraction (XRD) is recommended for crystalline phase analysis. Cross-validate results with computational simulations (e.g., DFT calculations) .

- Pitfall Avoidance: For novel compounds, provide full spectral assignments and purity metrics (e.g., ≥95% by HPLC) to meet publication standards .

Q. How can researchers formulate hypothesis-driven questions for studying this compound’s physicochemical properties?

- Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. Example: “How does solvent polarity (Intervention) affect the solubility (Outcome) of this compound (Population) compared to analogous ligands (Comparison)?” Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine scope .

Advanced Research Questions

Q. What experimental designs are optimal for resolving contradictions in this compound’s catalytic activity data?

- Use factorial design (e.g., 2^k designs) to isolate variables like temperature, pressure, or co-catalyst ratios. For conflicting kinetics data, apply response surface methodology (RSM) to model interactions and identify optimal conditions .

- Data Reconciliation: Transparently report negative results and outliers. Conduct sensitivity analyses to assess methodological variability (e.g., instrument calibration drift) .

Q. How should theoretical frameworks guide mechanistic studies of this compound in asymmetric catalysis?

- Link experiments to established theories (e.g., Hammond’s postulate for transition-state analysis) or computational models (e.g., molecular docking). Validate hypotheses using kinetic isotope effects (KIEs) or stereochemical probes .

- Integration Strategy: Align experimental observations with conceptual frameworks (e.g., frontier molecular orbital theory) to explain enantioselectivity trends .

Q. What strategies mitigate bias when analyzing this compound’s environmental stability under heterogeneous conditions?

- Implement blinded data analysis and randomized sampling protocols. Use multivariate statistics (e.g., PCA) to distinguish environmental factors (e.g., pH, light exposure) from intrinsic degradation pathways .

- Ethical Compliance: Adhere to Green Chemistry principles to minimize hazardous byproducts. Disclose all environmental risk assessments in supplementary materials .

Methodological Guidance for Data Integrity

Q. How can researchers ensure transparency when reporting this compound’s structure-activity relationships (SAR)?

- Provide raw datasets (e.g., crystallographic CIF files, kinetic traces) in FAIR-compliant repositories. Use standardized nomenclature (IUPAC) and annotate SAR tables with confidence intervals (e.g., 95% CI for IC50 values) .

Q. What steps validate the reproducibility of this compound’s synthetic protocols across laboratories?

- Conduct round-robin tests with independent labs. Include negative controls (e.g., catalyst-free reactions) and validate yields/purity via interlaboratory comparisons. Document all deviations in a shared protocol repository .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.